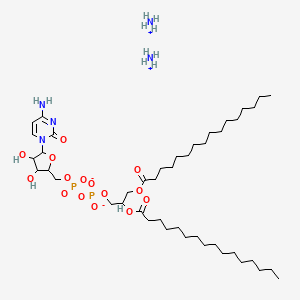
1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt) is a complex phospholipid derivative. It is composed of two palmitic acid molecules esterified to the glycerol backbone at the sn-1 and sn-2 positions, with a cytidine diphosphate group attached to the sn-3 position. This compound is significant in various biochemical processes, particularly in the synthesis of other phospholipids and in cellular signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt) typically involves several steps:
Preparation of 1,2-Dipalmitoyl-sn-glycerol: This is achieved by esterifying glycerol with palmitic acid in the presence of a catalyst such as sulfuric acid.
Formation of Cytidine Diphosphate-Diacylglycerol: The 1,2-Dipalmitoyl-sn-glycerol is then reacted with cytidine triphosphate (CTP) in the presence of a suitable enzyme or chemical catalyst to form the cytidine diphosphate-diacylglycerol.
Ammonium Salt Formation: The final step involves converting the cytidine diphosphate-diacylglycerol into its ammonium salt form by neutralizing it with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with palmitic acid using industrial reactors.
Enzymatic or Chemical Catalysis: Utilizing high-efficiency enzymes or chemical catalysts to facilitate the formation of cytidine diphosphate-diacylglycerol.
Purification and Crystallization: The product is then purified through crystallization and converted into its ammonium salt form.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent fatty acids, glycerol, and cytidine diphosphate under acidic or basic conditions.
Oxidation: The palmitoyl chains can be oxidized to form peroxides and other oxidative products.
Substitution: The cytidine diphosphate group can be substituted with other nucleotides or phosphate groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Requires specific enzymes or chemical catalysts to facilitate the exchange of the cytidine diphosphate group.
Major Products Formed
Hydrolysis: Produces palmitic acid, glycerol, and cytidine diphosphate.
Oxidation: Results in the formation of peroxides and other oxidative derivatives.
Substitution: Leads to the formation of new phospholipid derivatives with different nucleotide or phosphate groups.
Aplicaciones Científicas De Investigación
1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt) has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex phospholipids.
Biology: Plays a role in studying cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of specialized lipids for various industrial applications.
Mecanismo De Acción
The compound exerts its effects primarily through its role in the synthesis of other phospholipids and in cellular signaling. The cytidine diphosphate group acts as a donor of cytidine monophosphate in various biochemical reactions, facilitating the formation of phosphatidylglycerol and phosphatidylinositol. These phospholipids are crucial components of cell membranes and play significant roles in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt) is unique due to its cytidine diphosphate group, which imparts specific biochemical properties not found in other similar compounds. This makes it particularly valuable in the synthesis of certain phospholipids and in specific cellular signaling pathways.
Propiedades
Fórmula molecular |
C44H87N5O15P2 |
|---|---|
Peso molecular |
988.1 g/mol |
Nombre IUPAC |
diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C44H81N3O15P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(48)57-33-36(60-40(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-58-63(53,54)62-64(55,56)59-35-37-41(50)42(51)43(61-37)47-32-31-38(45)46-44(47)52;;/h31-32,36-37,41-43,50-51H,3-30,33-35H2,1-2H3,(H,53,54)(H,55,56)(H2,45,46,52);2*1H3 |
Clave InChI |
IAUUMXARBJMHDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B12070510.png)



![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)
![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)




![1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B12070572.png)

![O-[2-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B12070581.png)
![(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B12070597.png)
